3-Fluoropyridine-4-thiol
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Overview
Description
3-Fluoropyridine-4-thiol: is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-4-thiol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution of a suitable leaving group (such as chlorine or bromine) with a fluoride source. For example, 3-fluoro-4-chloropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of high-yield methods and efficient fluorinating reagents. Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) is one such reagent that has been applied in the synthesis of compounds possessing herbicidal activity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropyridine-4-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve fluoride sources like potassium fluoride or cesium fluoride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while nucleophilic substitution can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
3-Fluoropyridine-4-thiol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-4-thiol involves its interaction with molecular targets and pathways in biological systems. The presence of the fluorine atom can enhance the compound’s ability to interact with specific receptors or enzymes. For example, fluorinated pyridines can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
3-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity due to the position of the fluorine atom.
4-Chloropyridine: A chlorinated analogue with different electronic properties and reactivity.
2-Fluoropyridine: A fluorinated pyridine with the fluorine atom in a different position, leading to different chemical behavior.
Uniqueness: 3-Fluoropyridine-4-thiol is unique due to the presence of both a thiol group and a fluorine atom in the pyridine ring.
Properties
IUPAC Name |
3-fluoro-1H-pyridine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCRMYQITADJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201803-08-8 |
Source
|
Record name | 3-fluoropyridine-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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